REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[O:11][C:10](=[O:13])[C:9]([C:14]([OH:16])=O)=[CH:8]2.S(Cl)([Cl:19])=O>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[O:11][C:10](=[O:13])[C:9]([C:14]([Cl:19])=[O:16])=[CH:8]2
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Name
|
|
Quantity
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0.66 g
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Type
|
reactant
|
Smiles
|
COC=1C=CC=C2C=C(C(OC12)=O)C(=O)O
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Name
|
|
Quantity
|
2.5 mL
|
Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one and half hours
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Type
|
DISTILLATION
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Details
|
Distilling off the excess thionyl chloride in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC=C2C=C(C(OC12)=O)C(=O)Cl
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |